molecular formula C16H28BNO4 B12945814 tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate

tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate

Cat. No.: B12945814
M. Wt: 309.2 g/mol
InChI Key: SEJRZESQJFYDSM-CMDGGOBGSA-N
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Description

tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a vinyl group, and a boronate ester

Preparation Methods

The synthesis of tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the vinyl group: This step often involves coupling reactions, such as the Heck reaction, to introduce the vinyl group onto the azetidine ring.

    Attachment of the boronate ester: This is usually done through a borylation reaction, where a boronic acid or ester is introduced to the vinyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the vinyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one group is replaced by another.

    Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound can be used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate depends on its specific application. In chemical reactions, the boronate ester group can participate in various coupling reactions, forming new bonds and modifying the structure of the molecule. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (E)-3-(2-bromovinyl)azetidine-1-carboxylate: This compound has a bromine atom instead of the boronate ester group, leading to different reactivity and applications.

    tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyrrolidine-1-carboxylate:

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl 3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-12(11-18)8-9-17-21-15(4,5)16(6,7)22-17/h8-9,12H,10-11H2,1-7H3/b9-8+

InChI Key

SEJRZESQJFYDSM-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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